molecular formula C7H9NO2 B1265943 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 31217-72-8

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1265943
CAS No.: 31217-72-8
M. Wt: 139.15 g/mol
InChI Key: NKHIHGVHWGKXMQ-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Maleimide, N-ethyl-2-methyl-, plays a crucial role in biochemical reactions due to its ability to form covalent bonds with thiol groups. This reactivity makes it an essential tool for studying protein structure and function. The compound interacts with enzymes, proteins, and other biomolecules that contain reactive cysteine residues. For example, it is commonly used to modify cysteine residues in proteins, thereby altering their activity and function . Additionally, Maleimide, N-ethyl-2-methyl-, has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Cellular Effects

Maleimide, N-ethyl-2-methyl-, influences various cellular processes by modifying cysteine residues in proteins. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of β(1,3)glucan synthase in Candida albicans, leading to disruptions in cell wall biosynthesis . Such effects can result in altered cell function and viability.

Molecular Mechanism

At the molecular level, Maleimide, N-ethyl-2-methyl-, exerts its effects through covalent binding interactions with thiol groups in proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, the compound’s interaction with β(1,3)glucan synthase inhibits the enzyme’s activity, disrupting the synthesis of essential cell wall components in fungi . Additionally, Maleimide, N-ethyl-2-methyl-, can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maleimide, N-ethyl-2-methyl-, can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity towards thiols can lead to gradual degradation. Long-term studies have shown that Maleimide, N-ethyl-2-methyl-, can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Maleimide, N-ethyl-2-methyl-, vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, Maleimide, N-ethyl-2-methyl-, can exhibit toxic or adverse effects, including disruptions in cellular metabolism and viability . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

Maleimide, N-ethyl-2-methyl-, is involved in various metabolic pathways, particularly those related to thiol-disulfide interconversions. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, Maleimide, N-ethyl-2-methyl-, can modify enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Transport and Distribution

Within cells and tissues, Maleimide, N-ethyl-2-methyl-, is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, Maleimide, N-ethyl-2-methyl-, may be preferentially localized to areas with high concentrations of reactive thiol groups .

Subcellular Localization

The subcellular localization of Maleimide, N-ethyl-2-methyl-, is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, Maleimide, N-ethyl-2-methyl-, may be directed to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes .

Preparation Methods

The synthesis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with ethylamine, followed by dehydration. This process can be carried out under mild reaction conditions using a palladium-catalyzed cyclization reaction of alkynes with isocyanides . Industrial production methods often involve large-scale synthesis using similar reaction pathways to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thiols, amines, and dienes. Major products formed from these reactions include thioethers and cyclic olefins.

Properties

IUPAC Name

1-ethyl-3-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHIHGVHWGKXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185142
Record name Maleimide, N-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31217-72-8
Record name Maleimide, N-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleimide, N-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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